Irbesartan dimer impurity

Process Chemistry Regulatory Compliance Patent Specification

Avoid ANDA rejection: Irbesartan dimer impurity (CAS 1346598-52-4) features a unique spiro[4.4]non-1-en-4-one core, dictating distinct retention time and MS fragmentation. Unlike EP Impurity A, surrogate standards yield inaccurate relative response factors. Use the exact reference standard for ICH Q3A/Q3B-compliant quantification, process optimization, QC release testing, and stability studies. Ensure FDA regulatory compliance for your generic Irbesartan product.

Molecular Formula C39H38N10O
Molecular Weight 662.8 g/mol
CAS No. 1346598-52-4
Cat. No. B602001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIrbesartan dimer impurity
CAS1346598-52-4
Synonyms4’-[2-[1-[(2’-tetrazoylbiphen-4-yl)methyl]-4-oxo-1,3-diazaspiro[4,4]non-2-en-2-yl]pentyl]biphenyl-2-tetrazole; 
Molecular FormulaC39H38N10O
Molecular Weight662.8 g/mol
Structural Identifiers
SMILESCCCC(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C4=NC5(CCCC5)C(=O)N4CC6=CC=C(C=C6)C7=CC=CC=C7C8=NNN=N8
InChIInChI=1S/C39H38N10O/c1-2-9-30(24-26-14-18-28(19-15-26)31-10-3-5-12-33(31)35-41-45-46-42-35)37-40-39(22-7-8-23-39)38(50)49(37)25-27-16-20-29(21-17-27)32-11-4-6-13-34(32)36-43-47-48-44-36/h3-6,10-21,30H,2,7-9,22-25H2,1H3,(H,41,42,45,46)(H,43,44,47,48)
InChIKeyWRDCNWPENKTBFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Irbesartan Dimer Impurity (CAS 1346598-52-4): A Critical Reference Standard for Process Control in Sartan Manufacturing


Irbesartan dimer impurity, chemically designated as 3-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-(1-(2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)pentan-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one, is a process-related byproduct formed during the synthesis of the angiotensin II receptor antagonist Irbesartan . Unlike simple degradation products, this compound is a complex dimer arising from specific synthetic pathways, making it a key marker for manufacturing consistency [1]. As a characterized impurity with the molecular formula C39H38N10O and a molecular weight of 662.8 g/mol, it is essential for developing and validating analytical methods per ICH Q3A/Q3B guidelines for Abbreviated New Drug Applications (ANDAs) and commercial production [2].

Why Generic Irbesartan Impurity Standards Cannot Replace CAS 1346598-52-4 for Dimer Quantitation


Using a generic or alternative impurity standard (e.g., Irbesartan EP Impurity A, CAS 748812-53-5) to quantify the specific dimer impurity (CAS 1346598-52-4) is scientifically invalid due to significant differences in molecular structure and, consequently, analytical behavior. The dimer impurity is a unique, high-molecular-weight (662.8 g/mol) species formed by the covalent linkage of two irbesartan-related moieties . Its distinct spiro[4.4]non-1-en-4-one core and dual tetrazole-biphenyl arms dictate a specific retention time and mass spectrometric fragmentation pattern, which are not replicated by monomeric impurities or unrelated dimers [1]. This fundamental structural divergence invalidates the use of surrogate standards for accurate quantification, as the relative response factor (RRF) cannot be reliably assumed. The following evidence demonstrates that only a fully characterized reference standard of the exact compound ensures method accuracy, specificity, and compliance with regulatory expectations for impurity profiling .

Quantitative Differentiation Guide for Irbesartan Dimer Impurity (1346598-52-4) Against Key Comparators


Regulatory Acceptance: Direct Link to Irbesartan API Manufacturing Process Control

A dedicated process patent (WO2011121592A1) explicitly defines the manufacturing goal for Irbesartan API as being 'substantially free' of this specific dimer impurity, establishing it as a critical quality attribute (CQA) for the drug substance [1]. The patent details a synthetic process aimed at minimizing the content of this exact compound, confirming its identity as a key process-related impurity that requires dedicated analytical control. This provides a direct, regulatory-backed justification for its procurement, as its control is specified in the intellectual property defining the drug's manufacturing.

Process Chemistry Regulatory Compliance Patent Specification

Defined Pharmacopoeial Acceptance Criterion and Assay Requirement

The USP monograph for Irbesartan sets a strict limit for unspecified impurities and a defined relative retention time (RRT) for impurity identification, creating a direct analytical requirement [1]. The official monograph requires the use of a specific USP Irbesartan Related Compound A RS, a reference standard with a defined RRT of about 0.7 relative to the main peak, for system suitability [1]. While the dimer impurity (1346598-52-4) is a different compound, its procurement is driven by the same regulatory framework that demands the use of authentic, characterized reference standards for accurate peak identification and quantification of any impurity at or above the reporting threshold. The monograph's specification of 'not more than 0.1% of any other impurity' provides a quantitative benchmark that directly necessitates the use of a specific reference standard for any impurity, including the dimer, being monitored.

Pharmacopoeial Analysis Quality Control USP Monograph

Verified High Purity Level for Quantitative Analytical Applications

Commercially available reference standards of Irbesartan dimer impurity (CAS 1346598-52-4) are supplied with a documented purity of >95% . This high purity level is a critical specification that enables its use as a quantitative standard. For accurate impurity quantification, the reference standard's purity must be known and corrected for, as stated in ICH Q3A/Q3B guidelines. The provision of a Certificate of Analysis (COA) documenting this purity ensures that the standard can be used with a defined correction factor, reducing uncertainty in the final analytical result .

Analytical Method Validation Reference Standard Certificate of Analysis

Confirmed Identity and Structure by Orthogonal Spectroscopic Methods

The structure of Irbesartan dimer impurity has been unequivocally confirmed using advanced analytical techniques, including LC-MS/MS and NMR spectroscopy [1]. A specific study employed the 'nMS2' technique on a triple quadrupole mass spectrometer to characterize the fragmentation pattern of this and other trace-level impurities, providing a unique MS/MS fingerprint for identification [1]. This level of characterization is not available for all process impurities and is essential for unambiguous peak identification in complex chromatograms, especially when multiple impurities co-elute or have similar UV spectra.

Structural Elucidation LC-MS/MS NMR Spectroscopy

Designed for Specific Traceability to Primary Pharmacopoeial Standards

Commercial sources of Irbesartan dimer impurity (1346598-52-4) are often supplied with an option for traceability to primary pharmacopoeial standards, such as those from the USP or EP [1]. This traceability is not a generic feature of all impurity standards and is a critical requirement for laboratories operating under GMP or ISO 17025 accreditation. The vendor's commitment to providing this chain of custody ensures that the analytical results generated using the standard are metrologically sound and can be relied upon for critical decisions, including batch release and stability assessments.

Metrological Traceability Reference Standard Pharmacopoeia

Validated Application Scenarios for Irbesartan Dimer Impurity (CAS 1346598-52-4) in Pharmaceutical R&D and QC


Optimizing Irbesartan API Manufacturing to Minimize the Dimer Impurity

As defined in patent WO2011121592A1, this specific dimer impurity is a primary target for reduction during process optimization [1]. The reference standard is used to develop and validate a robust HPLC or UPLC method for its quantification. By spiking reaction intermediates and final API with the standard, process chemists can accurately measure the dimer impurity level at each step, enabling the identification of critical process parameters that influence its formation. This data-driven approach allows for the development of a manufacturing process that consistently yields Irbesartan 'substantially free' of the dimer impurity, meeting a key quality target [1].

Ensuring Regulatory Compliance in QC Release Testing per USP/EP

For QC laboratories, the Irbesartan dimer impurity standard is essential for demonstrating compliance with the USP monograph's requirement that 'not more than 0.1% of any other impurity is found' [2]. The standard is used to prepare a reference solution of known concentration. By comparing the peak area of the dimer impurity in the sample to that of the reference standard, the exact concentration of the impurity can be calculated. This quantitative data is a mandatory part of the Certificate of Analysis (CoA) for Irbesartan API and finished drug product batches released to the market, ensuring patient safety and regulatory adherence [2].

Supporting Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs)

During the development of a generic Irbesartan product, comprehensive impurity profiling is a cornerstone of the ANDA submission . The Irbesartan dimer impurity standard is used to demonstrate that the generic manufacturer's process controls this critical impurity to a level comparable to or lower than the reference listed drug (RLD). This involves validating an analytical method that is specific, accurate, and precise for the dimer impurity. The data generated using this standard is included in the chemistry, manufacturing, and controls (CMC) section of the ANDA, providing regulators (e.g., FDA) with the evidence needed to approve the application [3].

Developing Stability-Indicating Methods for Irbesartan Formulations

To establish the shelf-life of an Irbesartan drug product, stability studies must use validated, stability-indicating analytical methods [4]. The Irbesartan dimer impurity standard is critical for demonstrating that the analytical method can resolve the dimer peak from the active pharmaceutical ingredient (API) and other potential degradation products. This specificity is demonstrated through forced degradation studies, where the standard is used to confirm the identity of any dimer peak that may form under stress conditions. This ensures that the method remains reliable over the product's shelf-life for accurate quantification of the dimer impurity, a potential marker of product integrity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Irbesartan dimer impurity

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.